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Introduction
SR12418 is a potent and specific synthetic agonist for the nuclear receptors REV-ERBα and

REV-ERBβ.[1] As a key component of the circadian clock, REV-ERBα also plays a critical role

in regulating inflammatory responses, particularly in the context of neuroinflammation.

SR12418 has emerged as a valuable chemical probe for elucidating the therapeutic potential of

targeting REV-ERBα in autoimmune and neuroinflammatory disorders. These application notes

provide a comprehensive overview of SR12418, its mechanism of action, and detailed

protocols for its use in studying neuroinflammation.

Mechanism of Action
SR12418 functions as a transcriptional repressor by activating REV-ERBα. In the context of

neuroinflammation, particularly in T helper 17 (Th17) cell-mediated autoimmunity, REV-ERBα

competes with the pro-inflammatory transcription factor RORγt (Retinoic acid receptor-related

orphan receptor gamma t) for binding to shared DNA response elements (ROREs) in the

promoter regions of key inflammatory genes, such as Il17a. By activating REV-ERBα, SR12418
enhances the recruitment of co-repressors, leading to the suppression of IL-17A and other pro-

inflammatory cytokines, thereby attenuating neuroinflammation.[1][2]

Furthermore, REV-ERBα activation by agonists has been shown to suppress microglial

activation and the expression of pro-inflammatory mediators through the inhibition of the NF-κB

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b10861337?utm_src=pdf-interest
https://www.benchchem.com/product/b10861337?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6400287/
https://www.benchchem.com/product/b10861337?utm_src=pdf-body
https://www.benchchem.com/product/b10861337?utm_src=pdf-body
https://www.benchchem.com/product/b10861337?utm_src=pdf-body
https://www.benchchem.com/product/b10861337?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6400287/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10102520/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


signaling pathway.[3][4] Recent studies also indicate that REV-ERBα agonists can mitigate

astrocyte activation, promoting a shift from a neurotoxic (A1) to a neuroprotective (A2)

phenotype.[5][6]

Data Presentation
Table 1: In Vitro Activity of SR12418 and other REV-ERB
Agonists

Compound Target Assay IC50 Cell Type Reference

SR12418 REV-ERBα

Bmal1-

luciferase

reporter

68 nM HEK293 cells [1]

SR12418 REV-ERBβ

Bmal1-

luciferase

reporter

119 nM HEK293 cells [1]

SR9009 REV-ERBα/β

Bmal1-

luciferase

reporter

670/800 nM HEK293 cells [7]

GSK4112 REV-ERBα
Biochemical

Interaction
- - [8]

Table 2: In Vivo Efficacy of SR12418
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[1]
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Caption: SR12418 activates REV-ERBα, which represses pro-inflammatory gene transcription.
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Experimental Protocols
Protocol 1: Induction of Experimental Autoimmune
Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol is adapted from standard procedures for inducing EAE, a widely used mouse

model for multiple sclerosis.[4][10][11]

Materials:

Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55) peptide

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

Pertussis toxin (PTx)

Sterile Phosphate-Buffered Saline (PBS)

8-12 week old female C57BL/6 mice

Procedure:

Antigen Emulsion Preparation:

Dissolve MOG 35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

Prepare an emulsion by mixing the MOG 35-55 solution with CFA (containing 4 mg/mL of

M. tuberculosis) in a 1:1 ratio.

Emulsify by sonication or by passing the mixture through two syringes connected by a

Luer lock until a thick, white emulsion is formed that does not disperse when dropped into

water.

Immunization:

On day 0, subcutaneously inject 100 µL of the MOG/CFA emulsion into two sites on the

flank of each mouse (total volume of 200 µL per mouse).
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Pertussis Toxin Administration:

On day 0 and day 2 post-immunization, administer 200 ng of PTx in 200 µL of sterile PBS

via intraperitoneal (i.p.) injection.

SR12418 Treatment:

Prepare SR12418 in a vehicle solution (e.g., 10% DMSO, 10% Tween 80, 80% H2O).

Administer SR12418 (e.g., 50 mg/kg) or vehicle control i.p. twice daily, starting from the

day of immunization or at the onset of clinical signs for a therapeutic paradigm.

Clinical Scoring:

Monitor the mice daily for clinical signs of EAE and score them on a scale of 0-5:

0: No clinical signs

1: Limp tail

2: Hind limb weakness

3: Hind limb paralysis

4: Hind and forelimb paralysis

5: Moribund or dead

Day 0:
- Immunize with MOG/CFA

- Administer PTx

Day 2:
- Administer PTx

Daily Treatment:
- SR12418 or Vehicle

Daily Monitoring:
- Clinical Scoring

Endpoint Analysis:
- Histology

- Cytokine Profiling

Click to download full resolution via product page

Caption: Experimental workflow for EAE induction and SR12418 treatment.

Protocol 2: In Vitro Differentiation of Mouse Th17 Cells
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This protocol outlines the differentiation of naive CD4+ T cells into Th17 cells, a key cell type in

many neuroinflammatory diseases.[5][12][13]

Materials:

Spleens from C57BL/6 mice

Naive CD4+ T cell isolation kit

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-

mercaptoethanol

Anti-CD3 and Anti-CD28 antibodies

Recombinant mouse IL-6

Recombinant human TGF-β1

Anti-IFN-γ and Anti-IL-4 antibodies

SR12418

Procedure:

Naive CD4+ T Cell Isolation:

Isolate spleens from mice and prepare a single-cell suspension.

Isolate naive CD4+ T cells using a magnetic-activated cell sorting (MACS) kit according to

the manufacturer's instructions.

T Cell Culture and Differentiation:

Coat a 96-well plate with anti-CD3 antibody (e.g., 5 µg/mL) overnight at 4°C.

Wash the plate with sterile PBS.

Seed the naive CD4+ T cells at a density of 2 x 10^5 cells/well.
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Add soluble anti-CD28 antibody (2 µg/mL).

Add the Th17 polarizing cytokine cocktail: IL-6 (20 ng/mL), TGF-β1 (1 ng/mL), anti-IFN-γ

(10 µg/mL), and anti-IL-4 (10 µg/mL).

Add SR12418 at desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).

Culture the cells for 3-5 days at 37°C and 5% CO2.

Analysis of Th17 Differentiation:

After culture, cells can be analyzed for IL-17A and RORγt expression by intracellular flow

cytometry or the supernatant can be collected for ELISA to measure secreted IL-17A.

Protocol 3: Intracellular Flow Cytometry for IL-17A and
RORγt
This protocol is for the detection of intracellular IL-17A and the transcription factor RORγt in

differentiated Th17 cells.[14][15]

Materials:

Differentiated Th17 cells (from Protocol 2)

PMA (Phorbol 12-myristate 13-acetate)

Ionomycin

Brefeldin A or Monensin

Fixable Viability Dye

Anti-CD4 antibody (surface stain)

Fixation/Permeabilization buffer

Anti-IL-17A and Anti-RORγt antibodies (intracellular stain)

FACS buffer (PBS with 2% FBS)
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Procedure:

Restimulation:

Restimulate the differentiated T cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in

the presence of a protein transport inhibitor (Brefeldin A or Monensin) for 4-6 hours.

Surface Staining:

Wash the cells with FACS buffer.

Stain with a fixable viability dye to exclude dead cells.

Stain for surface markers such as CD4.

Fixation and Permeabilization:

Wash the cells and then fix and permeabilize them using a commercial

fixation/permeabilization kit according to the manufacturer's protocol.

Intracellular Staining:

Incubate the fixed and permeabilized cells with fluorescently labeled anti-IL-17A and anti-

RORγt antibodies.

Data Acquisition and Analysis:

Wash the cells and resuspend in FACS buffer.

Acquire the samples on a flow cytometer.

Analyze the data by gating on live, single, CD4+ cells and then quantifying the percentage

of cells positive for IL-17A and RORγt.
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Caption: Workflow for intracellular staining and flow cytometry analysis.

Conclusion
SR12418 is a powerful tool for investigating the role of REV-ERBα in neuroinflammation. Its

ability to suppress Th17 cell differentiation and function, as well as modulate glial cell

activation, makes it a promising compound for preclinical studies in various neuroinflammatory

and autoimmune disease models. The provided protocols offer a starting point for researchers
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to incorporate SR12418 into their experimental designs to further explore the therapeutic

potential of targeting the REV-ERBα pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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